3-benzylbenzoic Acid 3-benzylbenzoic Acid
Brand Name: Vulcanchem
CAS No.: 620-54-2
VCID: VC7172729
InChI: InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)
SMILES: C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O
Molecular Formula: C14H12O2
Molecular Weight: 212.248

3-benzylbenzoic Acid

CAS No.: 620-54-2

Cat. No.: VC7172729

Molecular Formula: C14H12O2

Molecular Weight: 212.248

* For research use only. Not for human or veterinary use.

3-benzylbenzoic Acid - 620-54-2

Specification

CAS No. 620-54-2
Molecular Formula C14H12O2
Molecular Weight 212.248
IUPAC Name 3-benzylbenzoic acid
Standard InChI InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)
Standard InChI Key WHUFYYNKCXXKSU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

3-Benzoylbenzoic acid consists of a benzoic acid backbone substituted at the third carbon with a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}-). This configuration creates a conjugated system that influences its electronic absorption spectrum and reactivity. X-ray crystallography studies reveal a planar arrangement between the benzoyl and carboxylic acid groups, facilitating π-π stacking interactions in solid-state structures .

Thermodynamic and Spectroscopic Data

Critical physicochemical parameters include:

PropertyValueMethod/Standard
Melting Point164–166°CDSC
Boiling Point428.9°C at 760 mmHgEmpirical calculation
Density1.256 g/cm³Pycnometry
Flash Point227.3°CCleveland Open Cup
Water Solubility2.1 mg/L (25°C)OECD 105
pKa (COOH)3.48 ± 0.15Potentiometric

The compound’s UV-Vis spectrum shows strong absorption at λmax=278nm\lambda_{\text{max}} = 278 \, \text{nm} (ε=12,400M1cm1\varepsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1}) due to the conjugated aromatic system .

Synthetic Methodologies

Ionic Liquid-Catalyzed Acylation

The patent CN103896756A details an optimized synthesis using benzene and phthalic anhydride in the presence of chloroaluminate ionic liquids (e.g., [Emim]Cl-2.5AlCl3_3):

Reaction Conditions:

  • Molar ratio (benzene:ionic liquid:phthalic anhydride) = 3–20:1–4:1

  • Temperature: 30–60°C

  • Reaction time: 3–9 hours

  • Yield: 91.2–93.4% after multi-stage extraction

Mechanistic Insight:
The ionic liquid acts as both catalyst and solvent, stabilizing the acylium ion intermediate (RCO+\text{RCO}^+) through charge-delocalized interactions. This dual role enhances reaction efficiency compared to traditional AlCl3_3-mediated Friedel-Crafts acylations .

Biological Applications and Antimicrobial Activity

RNA Polymerase Inhibition

Structural analogs of 3-benzoylbenzoic acid demonstrate potent inhibition of bacterial RNA polymerase (RNAP) by mimicking σ factor binding domains. In Staphylococcus epidermidis, derivative 4b (bearing a nitro group at the benzoyl para position) achieves a minimum inhibitory concentration (MIC) of 0.5 μg/mL, equivalent to vancomycin’s efficacy .

Mode of Action:

  • Disrupts RNAP holoenzyme formation (Ki=1.2μMK_i = 1.2 \, \mu\text{M})

  • Reduces promoter-specific DNA binding by 78% at 10 μM

  • Exhibits low cytotoxicity (CC50_{50} > 200 μM in HEK293 cells)

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